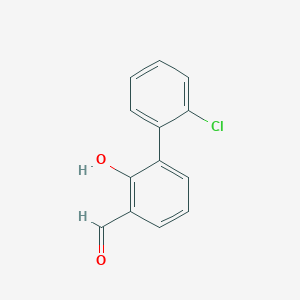
4-(2,6-Difluorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Difluorophenyl)-2-formylphenol, 95% (4-DFP-2FP) is a fluorinated aromatic compound with a wide range of applications in industry, research, and medicine. It is a relatively new compound, first synthesized in 2011, and has been the subject of numerous studies since. 4-DFP-2FP has found use in a variety of fields, from providing a new building block for organic synthesis to acting as a potential drug target for treating a variety of conditions.
科学研究应用
4-(2,6-Difluorophenyl)-2-formylphenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been identified as a potential drug target for treating a variety of conditions, such as diabetes, hypertension, and cancer. It has also been studied as a building block for organic synthesis, as a stabilizing agent in polymerization reactions, and as a reagent for the synthesis of other compounds. Additionally, 4-(2,6-Difluorophenyl)-2-formylphenol, 95% has been studied as a potential inhibitor of enzymes involved in the biosynthesis of certain drugs.
作用机制
The mechanism of action of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of drugs, such as cytochrome P450 enzymes. Additionally, 4-(2,6-Difluorophenyl)-2-formylphenol, 95% has been found to interact with certain receptors in the body, such as the angiotensin II receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been found to interact with certain receptors in the body, such as the angiotensin II receptor, which is involved in the regulation of blood pressure. Additionally, 4-(2,6-Difluorophenyl)-2-formylphenol, 95% has been found to act as an inhibitor of certain enzymes involved in the biosynthesis of drugs, such as cytochrome P450 enzymes.
实验室实验的优点和局限性
The use of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively new compound, so it can be used to investigate unknown effects and reactions. Additionally, it is a fluorinated aromatic compound, so it is resistant to heat, light, and oxidation, making it ideal for use in a variety of lab experiments. The main limitation of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% is that it is not yet well-studied, so its effects and reactions are not yet fully understood.
未来方向
The potential applications of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% are vast, and there are a number of future directions that could be explored. One potential area of research is the development of new drugs that target the angiotensin II receptor, which is involved in the regulation of blood pressure. Additionally, 4-(2,6-Difluorophenyl)-2-formylphenol, 95% could be used as a building block for organic synthesis or as a reagent for the synthesis of other compounds. Finally, further research could be done on the mechanism of action of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% and its potential effects on enzymes involved in the biosynthesis of drugs.
合成方法
The synthesis of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% has been achieved through a variety of methods. The most common method involves the reaction of 2,6-difluorobenzaldehyde and 2-formylphenol in the presence of a base such as potassium carbonate. This reaction is carried out in an aqueous solution at room temperature and yields the desired product in high yields. Other methods of synthesis include the use of a palladium catalyst, the reaction of 2,6-difluorobenzaldehyde and 2-formylphenol in the presence of a Lewis acid, and the reaction of 2,6-difluorobenzaldehyde and 2-formylphenol in the presence of a strong base such as sodium hydroxide.
属性
IUPAC Name |
5-(2,6-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-2-1-3-11(15)13(10)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNMFGYIEMPVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685130 |
Source


|
| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111129-18-0 |
Source


|
| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














